Strontium bromide monohydrate

Overview

Description

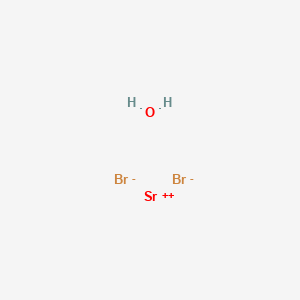

Strontium bromide monohydrate is a chemical compound with the formula SrBr₂·H₂O. At room temperature, it appears as a white, odorless, crystalline powder. Strontium bromide is known for imparting a bright red color in a flame test, indicating the presence of strontium ions . This compound is used in various applications, including flares and some pharmaceutical uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium bromide monohydrate can be synthesized through the reaction of strontium hydroxide with hydrobromic acid: [ \text{Sr(OH)}_2 + 2 \text{HBr} \rightarrow \text{SrBr}_2 + 2 \text{H}_2\text{O} ] Alternatively, strontium carbonate can be used as a strontium source: [ \text{SrCO}_3 + 2 \text{HBr} \rightarrow \text{SrBr}_2 + \text{H}_2\text{O} + \text{CO}_2 ] These reactions typically yield the hexahydrate form of strontium bromide (SrBr₂·6H₂O), which can be dehydrated to form the monohydrate (SrBr₂·H₂O) at specific temperatures .

Industrial Production Methods: In industrial settings, strontium bromide is often produced by reacting strontium carbonate with hydrobromic acid. The resulting hexahydrate is then subjected to controlled heating to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: Strontium bromide monohydrate undergoes various chemical reactions, including:

Hydration and Dehydration: The compound can reversibly hydrate and dehydrate, making it useful in thermochemical energy storage applications.

Substitution Reactions: Strontium bromide can participate in substitution reactions where bromide ions are replaced by other anions.

Common Reagents and Conditions:

Hydration: Involves the addition of water vapor to strontium bromide at specific temperatures and pressures.

Dehydration: Requires heating the compound to remove water molecules.

Major Products:

Hydration: Forms strontium bromide hexahydrate.

Dehydration: Produces anhydrous strontium bromide when heated to higher temperatures.

Scientific Research Applications

Strontium bromide monohydrate has several scientific research applications:

Chemistry: Used as a reagent in the synthesis of poly(phenylcarbyne), a precursor to diamond-like carbon.

Biology and Medicine: Employed in pharmaceutical formulations and as a diagnostic reagent.

Industry: Utilized in flares and pyrotechnics due to its ability to produce a bright red flame.

Mechanism of Action

The mechanism of action of strontium bromide monohydrate primarily involves its ability to undergo hydration and dehydration reactions. These reactions are exothermic and can store and release energy efficiently. The molecular targets and pathways involved in these processes include the reversible binding of water molecules to the strontium bromide lattice .

Comparison with Similar Compounds

- Strontium Fluoride (SrF₂)

- Strontium Chloride (SrCl₂)

- Strontium Iodide (SrI₂)

- Barium Bromide (BaBr₂)

- Calcium Bromide (CaBr₂)

Comparison: Strontium bromide monohydrate is unique due to its specific hydration and dehydration properties, which make it suitable for thermochemical energy storage applications. Compared to other strontium halides, strontium bromide has a higher solubility in water and distinct flame coloration properties .

Biological Activity

Strontium bromide monohydrate (SrBr₂·H₂O) is a compound that has garnered interest in various fields, particularly in biological and medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is typically synthesized through the reaction of strontium hydroxide with hydrobromic acid or from strontium carbonate. The general reactions are as follows:

These reactions yield the hexahydrate form, which can be dehydrated to the monohydrate at specific temperatures .

Mechanism of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ionic composition and hydration properties. Its mechanism of action includes:

- Calcium Mimicry : Strontium ions can mimic calcium ions in biological systems, potentially influencing bone metabolism and cellular signaling pathways.

- Hydration Dynamics : The compound undergoes hydration and dehydration reactions, which are exothermic and can affect local thermal environments in biological tissues .

Biological Applications

- Bone Health : Strontium compounds, including strontium bromide, have been studied for their potential in enhancing bone density and treating osteoporosis. Strontium ions are believed to promote osteoblast activity while inhibiting osteoclast function .

- Pharmaceutical Formulations : Strontium bromide is utilized in various pharmaceutical applications due to its solubility and ability to stabilize formulations .

- Thermochemical Applications : Research indicates that this compound can be employed in thermochemical energy storage systems, which may have indirect benefits for biological systems by improving energy efficiency in medical devices .

Research Findings

Recent studies have explored the thermodynamic properties and reaction kinetics of this compound:

- A study conducted by Michel et al. reported on the hydration reaction's thermal performance, indicating that the compound could achieve significant thermal upgrades suitable for energy storage applications .

- Investigations into the hydration kinetics revealed that the effective reaction rate decreases with increasing temperature, suggesting a complex interaction between temperature and hydration dynamics .

Comparative Analysis

The following table summarizes key properties of this compound compared to other strontium compounds:

| Compound | Solubility (g/L) | Biological Activity | Applications |

|---|---|---|---|

| This compound | High | Bone health enhancement | Pharmaceuticals, thermochemical |

| Strontium Chloride | Moderate | Limited | Industrial applications |

| Strontium Citrate | High | Osteoporosis treatment | Dietary supplements |

Case Studies

Properties

IUPAC Name |

strontium;dibromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCOUPFTCAQKJM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H2OSr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589960 | |

| Record name | Strontium bromide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-53-9, 33429-50-4 | |

| Record name | Strontium bromide (SrBr2), hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium bromide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.